molecular formula C23H25N3O3 B2651970 propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate CAS No. 955453-64-2

propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate

Cat. No.: B2651970
CAS No.: 955453-64-2
M. Wt: 391.471
InChI Key: GRQQVTNCPJHXPQ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate is a complex organic compound that features a benzodiazole ring, a pyrrolidinone ring, and an ester functional group

Scientific Research Applications

Propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzimidazoles often involves the inhibition of certain enzymes. For example, benzimidazole herbicides inhibit the enzyme acetohydroxy acid synthase (AHAS), which is involved in the synthesis of certain amino acids .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some benzimidazoles may be harmful if swallowed or in contact with skin . The specific safety and hazards of “Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate” would depend on its exact properties.

Future Directions

The future directions in the study of benzimidazoles and their derivatives could involve the development of new synthesis methods, the exploration of new applications, and the investigation of their biological activities . The future directions for “Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate” would depend on its specific properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling and esterification. Common reagents used in these steps include benzyl chloride, acetic anhydride, and isopropanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures, such as benzimidazole, which also exhibit diverse biological activities.

    Pyrrolidinone Derivatives: Compounds like pyrrolidone, which are used in pharmaceuticals and materials science.

Uniqueness

Propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate is unique due to its combination of benzodiazole and pyrrolidinone rings, along with the ester functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16(2)29-22(28)15-26-20-11-7-6-10-19(20)24-23(26)18-12-21(27)25(14-18)13-17-8-4-3-5-9-17/h3-11,16,18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQQVTNCPJHXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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